molecular formula C21H25ClN4O B15040882 2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N'-(2-methylbenzylidene)acetohydrazide

2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N'-(2-methylbenzylidene)acetohydrazide

Cat. No.: B15040882
M. Wt: 384.9 g/mol
InChI Key: IYINSLSNRCAZOW-OEAKJJBVSA-N
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Description

2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(2-methylbenzylidene)acetohydrazide is a complex organic compound that features a piperazine ring substituted with a 2-chlorobenzyl group and an acetohydrazide moiety linked to a 2-methylbenzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(2-methylbenzylidene)acetohydrazide typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 2-chlorobenzyl chloride under basic conditions to form 4-(2-chlorobenzyl)piperazine.

    Synthesis of Acetohydrazide: Acetohydrazide is synthesized by reacting acetic acid hydrazide with an appropriate aldehyde or ketone.

    Condensation Reaction: The final step involves the condensation of 4-(2-chlorobenzyl)piperazine with the acetohydrazide derivative in the presence of a suitable catalyst to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(2-methylbenzylidene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or neutral conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(2-methylbenzylidene)acetohydrazide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new therapeutic agents, particularly for targeting central nervous system disorders.

    Biological Studies: Investigation of its biological activity, including antimicrobial, antifungal, and anticancer properties.

    Materials Science: Use in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(2-methylbenzylidene)acetohydrazide involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the chlorobenzyl and acetohydrazide moieties may contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and require further research for detailed elucidation.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Chlorobenzyl)piperazine: Shares the piperazine and chlorobenzyl moieties but lacks the acetohydrazide group.

    N’-(2-Methylbenzylidene)acetohydrazide: Contains the acetohydrazide and benzylidene groups but lacks the piperazine ring.

Uniqueness

2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(2-methylbenzylidene)acetohydrazide is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C21H25ClN4O

Molecular Weight

384.9 g/mol

IUPAC Name

2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-(2-methylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C21H25ClN4O/c1-17-6-2-3-7-18(17)14-23-24-21(27)16-26-12-10-25(11-13-26)15-19-8-4-5-9-20(19)22/h2-9,14H,10-13,15-16H2,1H3,(H,24,27)/b23-14+

InChI Key

IYINSLSNRCAZOW-OEAKJJBVSA-N

Isomeric SMILES

CC1=CC=CC=C1/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl

Canonical SMILES

CC1=CC=CC=C1C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl

Origin of Product

United States

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